N-(4-fluorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)butanamide N-(4-fluorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)butanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14993108
InChI: InChI=1S/C18H16FN3O2/c1-2-16(17(23)21-13-9-7-12(19)8-10-13)22-11-20-15-6-4-3-5-14(15)18(22)24/h3-11,16H,2H2,1H3,(H,21,23)
SMILES:
Molecular Formula: C18H16FN3O2
Molecular Weight: 325.3 g/mol

N-(4-fluorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)butanamide

CAS No.:

Cat. No.: VC14993108

Molecular Formula: C18H16FN3O2

Molecular Weight: 325.3 g/mol

* For research use only. Not for human or veterinary use.

N-(4-fluorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)butanamide -

Specification

Molecular Formula C18H16FN3O2
Molecular Weight 325.3 g/mol
IUPAC Name N-(4-fluorophenyl)-2-(4-oxoquinazolin-3-yl)butanamide
Standard InChI InChI=1S/C18H16FN3O2/c1-2-16(17(23)21-13-9-7-12(19)8-10-13)22-11-20-15-6-4-3-5-14(15)18(22)24/h3-11,16H,2H2,1H3,(H,21,23)
Standard InChI Key XCFHMQOBYKECTG-UHFFFAOYSA-N
Canonical SMILES CCC(C(=O)NC1=CC=C(C=C1)F)N2C=NC3=CC=CC=C3C2=O

Introduction

N-(4-fluorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)butanamide is a complex organic compound that belongs to the class of quinazolines, which are known for their diverse biological activities. Quinazolines are heterocyclic compounds that have been extensively studied for their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties. This specific compound combines a quinazoline core with a fluorophenyl group and a butanamide moiety, which may contribute to its unique pharmacological profile.

Synthesis and Preparation

The synthesis of N-(4-fluorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)butanamide typically involves a multi-step process. It may start with the preparation of the quinazoline core, followed by the introduction of the fluorophenyl group and the butanamide moiety. Common methods include condensation reactions and coupling reactions, such as the Suzuki-Miyaura cross-coupling for introducing the fluorophenyl group.

StepReaction ConditionsReagents
1. Quinazoline Core SynthesisHeating in ethanol2-Aminobenzaldehyde, urea
2. Introduction of Fluorophenyl GroupSuzuki-Miyaura conditions4-Fluorophenylboronic acid, Pd(0) catalyst
3. Butanamide Moiety IntroductionCondensation reactionButanoic acid, coupling reagent

Biological Activities and Potential Applications

Research into the biological activities of N-(4-fluorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)butanamide is ongoing, but quinazolines in general have shown promise in various therapeutic areas:

  • Anticancer Activity: Quinazolines have been studied for their ability to inhibit tyrosine kinases, which are involved in cancer cell proliferation.

  • Anti-inflammatory Activity: Some quinazolines exhibit anti-inflammatory properties by inhibiting enzymes involved in the inflammatory response.

  • Antimicrobial Activity: Quinazolines have been reported to show activity against certain bacteria and fungi.

Biological ActivityMechanismPotential Application
AnticancerTyrosine kinase inhibitionCancer therapy
Anti-inflammatoryEnzyme inhibitionTreatment of inflammatory diseases
AntimicrobialInterference with microbial metabolismAntimicrobial therapy

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